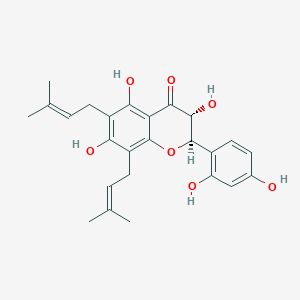

Kushenol L

描述

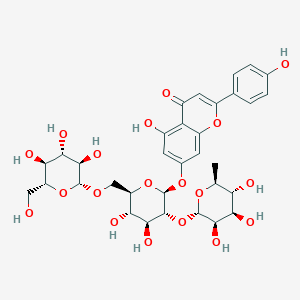

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects .

Synthesis Analysis

A liquid chromatographic method was applied to determine Kushenol L in the roots of Sophora flavescens, namely Kushen in China . The complete separation was achieved within 45 min for the nine major flavonoids .Molecular Structure Analysis

The molecular weight of Kushenol L is 440.49 and its formula is C25H28O7 . The structure classification includes Flavonoids, Flavanonols, Phenols, and Polyphenols .Physical And Chemical Properties Analysis

The density of Kushenol L is 1.3±0.1 g/cm3 . Its boiling point is 715.7±60.0 °C at 760 mmHg . The molar refractivity is 120.4±0.3 cm3 .科学研究应用

Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol L, like its relative Kushenol C, has been found to have anti-inflammatory and anti-oxidative stress activities . It has been shown to suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells .

Anti-Oxidative Stress in Skin Cells

Kushenol L has been found to prevent DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase . This prevents reactive oxygen species production from tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

Anti-Itching and Anti-Inflammatory Effects

Kushenol F, a relative of Kushenol L, has been found to have anti-itching and anti-inflammatory effects . It has been shown to suppress thymic stromal lymphopoietin (TSLP) production, which could suggest similar potential for Kushenol L .

Potential Anti-Diabetic Effects

Kushenol L is one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It has been suggested to play an important role in anti-diabetic effects .

Inhibition of Cytochrome P450 Isoform Activities

Kushenol L, along with other Kushenols, has been shown to inhibit cytochrome P450 isoform activities in human liver microsomes . This could have implications for drug metabolism and interactions .

Tyrosinase Inhibitory Activities

Kushenol L and other Kushenols have exhibited potent tyrosinase inhibitory activities by blocking the conversion of l-tyrosine to l-DOPA by tyrosinase . This could have potential applications in the treatment of hyperpigmentation disorders .

作用机制

Target of Action

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects

Mode of Action

It is known that kushenol l plays an important role in anti-diabetic effects .

Pharmacokinetics

Kushenol L has been studied in adult male Sprague-Dawley rats weighing 300 g. When administered orally at a dose of 1 mg/kg, it has a half-life (T 1/2) of 2.26 hours, a maximum concentration (C max) of 24.17 μg/L, and an area under the curve (AUC) of 54035 μg/h•L . These properties suggest that Kushenol L is absorbed and metabolized in the body, but further studies are needed to fully understand its ADME properties.

安全和危害

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKENRJIRKFSNED-UKILVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318536 | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101236-50-4 | |

| Record name | Kushenol L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

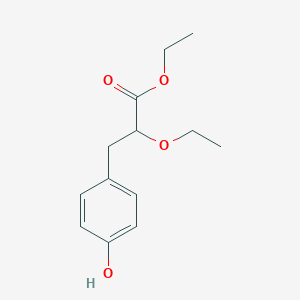

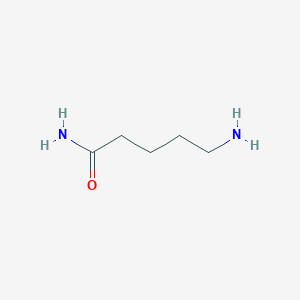

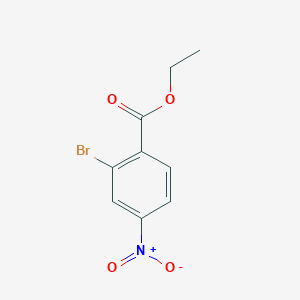

Retrosynthesis Analysis

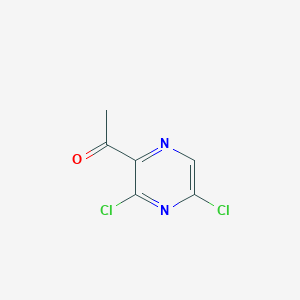

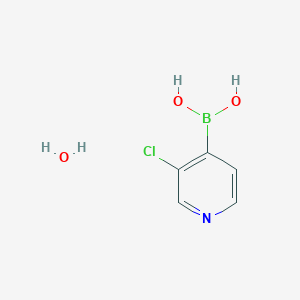

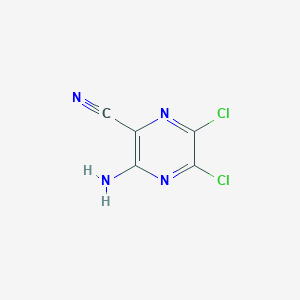

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?

A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like Kushenol L on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)